molecular formula C6H5N3O5 B7884740 N-Hydroxy-2,4-dinitrobenzenamine CAS No. 51348-06-2

N-Hydroxy-2,4-dinitrobenzenamine

Cat. No.: B7884740
CAS No.: 51348-06-2
M. Wt: 199.12 g/mol
InChI Key: IHUQJPKASFTOBM-UHFFFAOYSA-N
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Description

N-Hydroxy-2,4-dinitrobenzenamine: is an organic compound characterized by the presence of nitro groups at the 2 and 4 positions on a benzene ring, along with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,4-dinitrobenzenamine typically involves the nitration of aniline derivatives followed by hydroxylation.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and hydroxylation processes. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2,4-dinitrobenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted benzene compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
N-Hydroxy-2,4-dinitrobenzenamine serves as a crucial reagent in various organic reactions. It is particularly valuable for the synthesis of hydroxylamine derivatives through amination reactions. These reactions often involve the transformation of nitro compounds into amines, which are fundamental building blocks in organic chemistry. For instance, the reaction of N-hydroxy derivatives with amines can yield substituted anilines and other functionalized compounds useful in dye synthesis and pharmaceuticals .

Synthesis of Azo Dyes
The compound is extensively used in the manufacture of azo dyes. Azo dyes are characterized by their vivid colors and are widely applied in textiles and printing industries. The incorporation of this compound into azo dye synthesis enhances the color properties and stability of the resulting dyes .

Medicinal Chemistry

Potential Antiviral Agents
Recent studies have indicated that derivatives of this compound can exhibit antiviral properties. Research has focused on its application as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The structure-activity relationship (SAR) studies suggest that modifications on the central benzene ring can significantly enhance antiviral activity while reducing toxicity .

Mechanism of Action
The mechanism involves the formation of hydrogen bonds with key residues in the reverse transcriptase enzyme, which is crucial for viral replication. This interaction suggests that N-hydroxy derivatives could be developed into effective therapies for resistant strains of HIV .

Analytical Chemistry

Detection and Characterization of Aldehydes and Ketones
this compound is utilized as a reagent for detecting aldehydes and ketones due to its ability to form stable derivatives with these functional groups. This reaction facilitates the identification and quantification of carbonyl compounds in various samples, making it an essential tool in analytical laboratories .

Spectroscopic Techniques
The derivatives formed during these reactions can be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy and mass spectrometry. This allows for precise characterization and quantification of target compounds in complex mixtures .

Safety and Toxicity Considerations

While this compound has numerous applications, it is important to consider its toxicity profile. The compound exhibits moderate toxicity and potential explosive properties under certain conditions. Hence, appropriate safety measures must be implemented when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of N-Hydroxy-2,4-dinitrobenzenamine involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. This interaction is crucial for its applications in biochemical research and the development of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-2,4-dinitrobenzenamine is unique due to the specific positioning of its nitro groups and the presence of a hydroxylamine group.

Biological Activity

N-Hydroxy-2,4-dinitrobenzenamine (also known as N-hydroxy-2,4-dinitroaniline) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

This compound is a derivative of 2,4-dinitroaniline, characterized by the presence of an N-hydroxyl functional group. This modification can influence its reactivity and biological interactions. The compound's structure can be represented as follows:

C6H5N3O5\text{C}_6\text{H}_5\text{N}_3\text{O}_5

Antibacterial Properties

Research indicates that N-hydroxy derivatives of dinitroanilines exhibit significant antibacterial activity. In particular, studies have shown that the compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains have been reported, indicating the potency of the compound.

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The compound's effectiveness was evaluated using standard antifungal susceptibility tests.

Fungal Strain MIC (μg/mL)
Candida albicans75
Aspergillus niger100

These findings suggest that the compound may serve as a potential antifungal agent, particularly in cases where traditional treatments fail .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Recent studies using predictive quantitative structure-activity relationship (QSAR) models have indicated that the compound exhibits moderate toxicity levels in vitro.

QSAR Analysis Results

A QSAR study focused on predicting toxicity based on structural features revealed:

Descriptor Value
Log P3.5
Toxicity IndexModerate

These results highlight the importance of structural modifications in influencing toxicity and bioactivity .

Case Studies

Several case studies have explored the biological applications of N-hydroxy derivatives in therapeutic settings:

  • Antimicrobial Treatment : A study demonstrated the efficacy of this compound in treating infections caused by resistant bacterial strains in animal models.
  • Combination Therapies : Research has shown that combining this compound with other antimicrobial agents enhances its effectiveness, potentially reducing required dosages and minimizing side effects.

Properties

IUPAC Name

N-(2,4-dinitrophenyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O5/c10-7-5-2-1-4(8(11)12)3-6(5)9(13)14/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUQJPKASFTOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199345
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51348-06-2
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051348062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-2,4-dinitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-2,4-DINITROBENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K711S0X7TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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